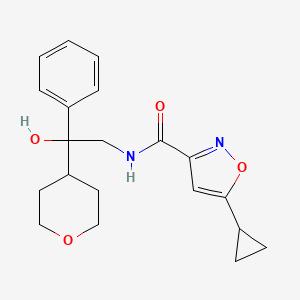
N~2~-(2,2,2-trifluoroethyl)valinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(2,2,2-trifluoroethyl)valinamide is a fluorine-containing organic compound . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .
Synthesis Analysis
N2-(2,2,2-trifluoroethyl)valinamide has received the attention of many chemists since they were first developed as fluorine-containing synthons . A highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines and 2-nitroindoles or 2-nitrobenzofurans was presented by the Wang group .Molecular Structure Analysis
The molecular structure of N2-(2,2,2-trifluoroethyl)valinamide is determined by the presence of fluorine atoms and fluorine-containing groups . The introduction of this functional group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .Chemical Reactions Analysis
N2-(2,2,2-trifluoroethyl)valinamide has been involved in various organic synthesis reactions in recent years, focusing on the types of reactions and the stereoselectivity of products . For example, a series of chiral fluorospiroindole derivatives were synthesized by this reaction in high yields (70–95%) with excellent diastereo- and enantioselectivities .Physical And Chemical Properties Analysis
The physical and chemical properties of N2-(2,2,2-trifluoroethyl)valinamide are influenced by the presence of fluorine atoms and fluorine-containing groups . Unfortunately, naturally fluorinated organics are rare in nature, so the selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists .科学的研究の応用
TFEV has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. TFEV has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TFEV has also been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and has potential applications in the development of new antibiotics.
作用機序
The mechanism of action of TFEV is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. TFEV has been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways. TFEV has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TFEV has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of bacterial growth. TFEV has also been shown to exhibit anti-inflammatory properties and has potential applications in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of TFEV is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. TFEV is also relatively easy to synthesize and purify, which makes it a valuable tool for scientific research. However, one of the limitations of TFEV is its potential toxicity, which requires careful handling and dosage control.
将来の方向性
There are several future directions for the research and development of TFEV. One potential direction is the development of new anticancer drugs based on TFEV, which could have significant implications for the treatment of various types of cancer. Another potential direction is the development of new antibiotics based on TFEV, which could help address the growing problem of antibiotic resistance. Additionally, further studies are needed to fully understand the mechanism of action of TFEV and its potential applications in various fields, including chemical biology and medicinal chemistry.
Conclusion:
In conclusion, TFEV is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery. TFEV exhibits potent antitumor activity and has potential applications in the development of new anticancer drugs. TFEV also exhibits antibacterial and anti-inflammatory properties and has potential applications in the development of new antibiotics and treatments for inflammatory diseases. Further studies are needed to fully understand the mechanism of action of TFEV and its potential applications in various fields.
合成法
TFEV can be synthesized using a specific method that involves the reaction of valinamide with trifluoroacetaldehyde in the presence of a catalyst. The reaction results in the formation of TFEV, which can be purified using various methods, including column chromatography and recrystallization. The purity and quality of TFEV can be assessed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
3-methyl-2-(2,2,2-trifluoroethylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O/c1-4(2)5(6(11)13)12-3-7(8,9)10/h4-5,12H,3H2,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQQBGQWRRKSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-ethyl-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2914501.png)
![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2914504.png)
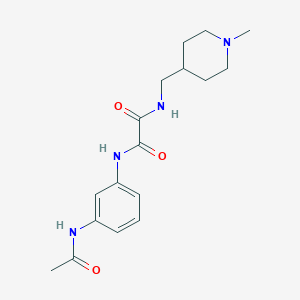
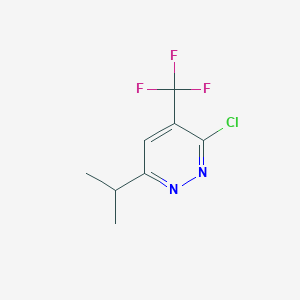

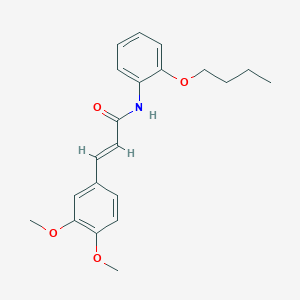
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2914513.png)
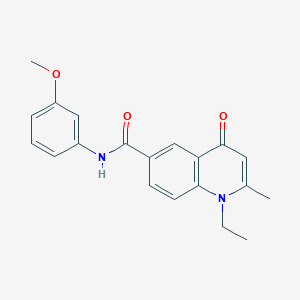


![4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid](/img/structure/B2914519.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2914523.png)
